molecular formula C17H18Cl2N2O2S B245579 1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B245579
M. Wt: 385.3 g/mol
InChI Key: FQPZDAYYQFOGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the piperazine family and is a potent noradrenergic neurotoxin.

Mechanism of Action

1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine selectively targets noradrenergic nerve terminals, leading to the destruction of these terminals. The mechanism of action of 1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood, but it is thought to involve the formation of reactive metabolites that cause oxidative stress and damage to the noradrenergic nerve terminals.
Biochemical and Physiological Effects:
The destruction of noradrenergic nerve terminals by 1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine leads to a decrease in noradrenaline levels in the brain. This can have a variety of biochemical and physiological effects, including changes in behavior, mood, and cognition. 1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to impair learning and memory, increase anxiety-like behavior, and decrease locomotor activity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its selective destruction of noradrenergic nerve terminals. This allows researchers to study the role of noradrenaline in various physiological and pathological conditions. However, there are also some limitations to using 1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine. For example, the effects of 1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine on other neurotransmitter systems cannot be ruled out, and the dose and timing of 1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine administration can have a significant impact on the results of experiments.

Future Directions

There are many future directions for research involving 1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One area of interest is the role of noradrenaline in addiction and substance abuse. 1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to reduce drug-seeking behavior in animal models, suggesting that noradrenaline may play a role in addiction. Another area of interest is the potential therapeutic use of 1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine in conditions such as anxiety and depression. Finally, more research is needed to fully understand the mechanism of action of 1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine and its effects on other neurotransmitter systems.
Conclusion:
In conclusion, 1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a valuable tool for studying the role of noradrenaline in various physiological and pathological conditions. Its selective destruction of noradrenergic nerve terminals has led to many important discoveries in the field of neuroscience. However, there are also limitations to using 1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine can be synthesized using a multi-step process that involves the reaction of 1-(2,3-dichlorophenyl)piperazine with 4-methylbenzenesulfonyl chloride in the presence of a base. The resulting compound can be purified using column chromatography to obtain pure 1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been widely used in scientific research to study the noradrenergic system in the brain. It has been shown to selectively destroy noradrenergic nerve terminals, making it a valuable tool for studying the role of noradrenaline in various physiological and pathological conditions. 1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been used to study the effects of noradrenaline on learning and memory, anxiety, depression, and addiction.

properties

Molecular Formula

C17H18Cl2N2O2S

Molecular Weight

385.3 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18Cl2N2O2S/c1-13-5-7-14(8-6-13)24(22,23)21-11-9-20(10-12-21)16-4-2-3-15(18)17(16)19/h2-8H,9-12H2,1H3

InChI Key

FQPZDAYYQFOGQV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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